molecular formula C2F5IO3S B8549651 2-Iodo-1,1,2,2-tetrafluoroethyl fluorosulfate CAS No. 77570-00-4

2-Iodo-1,1,2,2-tetrafluoroethyl fluorosulfate

Cat. No. B8549651
Key on ui cas rn: 77570-00-4
M. Wt: 325.98 g/mol
InChI Key: WSVMOMLUIHFCSU-UHFFFAOYSA-N
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Patent
US06166157

Procedure details

Into a 1-liter pressure reactor was charged a mixture of iodine monochloride (162.5 g, 1.0 mol) and fluorosulfonic acid (110 g, 1.1 mol). The reactor was cooled and tetrafluoroethylene (120 g, 1.2 mol) was added. After the addition of TFE was complete, the reaction mixture was heated at 100° C. for 10 hr. The cooled mixture was then slowly poured into a large amount of ice with stirring. The lower layer was separated, washed with dilute NaHSO3 solution and water and dried over MgSO4. Distillation afforded the desired product as a clear liquid (215 g, 66% yield), bp. 87-88° C. 19F NMR (188.24 MHz, CDCl3): -85.4 (dt, J=8.4 Hz, J=5.2 Hz, 2F), -65.7 (t, J=5.2 Hz, 2F), +49.6 (t, J=8.3 Hz, 1F).
Quantity
162.5 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
Yield
66%

Identifiers

REACTION_CXSMILES
[I:1]Cl.[F:3][S:4]([OH:7])(=[O:6])=[O:5].[F:8][C:9]([F:13])=[C:10]([F:12])[F:11]>>[S:4]([F:3])([O:7][C:10]([F:12])([F:11])[C:9]([I:1])([F:13])[F:8])(=[O:6])=[O:5]

Inputs

Step One
Name
Quantity
162.5 g
Type
reactant
Smiles
ICl
Name
Quantity
110 g
Type
reactant
Smiles
FS(=O)(=O)O
Step Two
Name
Quantity
120 g
Type
reactant
Smiles
FC(=C(F)F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Into a 1-liter pressure reactor was charged
TEMPERATURE
Type
TEMPERATURE
Details
The reactor was cooled
ADDITION
Type
ADDITION
Details
After the addition of TFE
ADDITION
Type
ADDITION
Details
The cooled mixture was then slowly poured into a large amount of ice
CUSTOM
Type
CUSTOM
Details
The lower layer was separated
WASH
Type
WASH
Details
washed with dilute NaHSO3 solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(OC(C(F)(F)I)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 215 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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